2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide
Description
2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide is a propanamide derivative characterized by a central acetamido group (-NHCOCH₃), a cyano (-CN) substituent, and a 2-methylphenyl aromatic moiety. The compound’s structural complexity may render it suitable for pharmaceutical applications, particularly in targeting neurological or metabolic pathways, though specific studies are absent in the provided evidence.
Properties
IUPAC Name |
2-acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-6-4-5-7-12(9)13(8-15)17-14(19)10(2)16-11(3)18/h4-7,10,13H,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSNOUNCXPCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Cyano Group Hydrolysis
The cyano group (-CN) is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Forms a carboxylic acid derivative. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) converts the cyano group to a carboxylic acid (-COOH), yielding 2-acetamido-N-[carboxy-(2-methylphenyl)methyl]propanamide.
-
Basic Hydrolysis : Under alkaline conditions (e.g., NaOH, aqueous ethanol), the cyano group hydrolyzes to an amide intermediate, which can further react to form a carboxylate salt.
Acetamido Group Hydrolysis
The acetamido (-NHCOCH₃) group undergoes hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding a free amine (-NH₂) and acetic acid. This reaction modifies the compound to 2-amino-N-[cyano-(2-methylphenyl)methyl]propanamide, which can participate in subsequent reactions .
Nucleophilic Substitution Reactions
The cyano group acts as an electrophilic site for nucleophilic attack:
-
With Amines : Reaction with primary amines (e.g., benzylamine) in ethanol under reflux forms substituted amidines. For example:
This reaction is accelerated by catalysts like InCl₃, as observed in analogous multi-component syntheses .
-
With Thiols : In the presence of H₂S or mercaptans, the cyano group converts to a thioamide (-C(=S)-NH₂).
Electrophilic Aromatic Substitution (EAS)
The o-tolyl group undergoes EAS reactions, though steric hindrance from the ortho-methyl group limits reactivity:
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group (-NO₂) at the para position relative to the methyl group.
-
Sulfonation : Concentrated H₂SO₄ at 150°C produces a sulfonic acid derivative, primarily at the meta position due to steric effects.
Reduction Reactions
-
Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the cyano group to a primary amine (-CH₂NH₂), forming 2-acetamido-N-[aminomethyl-(2-methylphenyl)methyl]propanamide.
-
Amide Reduction : LiAlH₄ reduces the acetamido group to a secondary amine, yielding N-[cyano-(2-methylphenyl)methyl]propane-1,2-diamine .
Cross-Coupling Reactions
The compound’s aromatic and cyano groups enable participation in metal-catalyzed coupling reactions:
-
Suzuki Coupling : With aryl boronic acids and Pd(PPh₃)₄, the o-tolyl group can be functionalized to introduce biaryl motifs.
-
Ultrasound-Assisted Reactions : Ultrasound irradiation (25 kHz, 40°C) in ethanol with InCl₃ enhances reaction rates for multi-component syntheses, as demonstrated in analogous pyrazole derivatives .
Tautomerization and Rearrangements
Under basic conditions, the cyano group may undergo tautomerization to an isonitrile intermediate, which can rearrange or react with electrophiles. This behavior is observed in structurally related compounds .
Research Insights
-
The cyano group’s reactivity dominates the compound’s chemical profile, enabling diverse transformations .
-
Steric effects from the o-tolyl group influence regioselectivity in EAS reactions, favoring para substitution.
-
Ultrasound irradiation and InCl₃ catalysis significantly improve reaction efficiency in multi-step syntheses .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential drug candidate due to its structural similarity to known pharmacophores. Research indicates that it may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor progression.
- Case Study : A study published in Nature Reviews Cancer highlights the efficacy of similar compounds in targeting the MLL (Mixed-Lineage Leukemia) gene fusion, which is implicated in various leukemias. Compounds structurally related to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide showed promising results in vitro, demonstrating selective cytotoxicity against MLL fusion-positive cells .
Biochemical Research
The compound has been explored for its potential as an inhibitor of methylation processes . Methylation plays a critical role in gene expression regulation and is often dysregulated in cancer.
- Research Findings : In vitro studies indicated that derivatives of this compound could modulate the activity of methyltransferases, leading to altered expression of genes associated with cancer progression .
Neuropharmacology
Recent studies have suggested that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Evidence : A study on amidoxime derivatives demonstrated their ability to enhance neurotrophic factor expression, which is crucial for neuronal survival and function . This suggests that this compound could be further evaluated for neuroprotective effects.
Immunomodulation
There is emerging interest in the immunomodulatory effects of this compound. Research indicates that it may influence immune cell behavior, potentially aiding in the treatment of autoimmune conditions or enhancing vaccine efficacy.
- Case Study : A patent application describes compounds similar to this compound as useful immunomodulators for treating viral diseases and cancer .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide involves its interaction with molecular targets through its cyano and acetamido groups. These functional groups enable the compound to participate in various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization: Modifying the cyano or 2-methylphenyl groups could enhance bioavailability or target selectivity.
- Comparative Bioactivity : Direct comparisons with compounds like Prilacaine (anesthetic) or alachlor (herbicide) are needed to clarify the target compound’s mechanism.
- Safety Profiling: Given the unknown toxicology of some nitrile-containing acetamides (), in vitro toxicity assays are critical .
Biological Activity
2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide is a compound that has garnered interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an acetamido group and a cyano group attached to a 2-methylphenyl moiety, which contributes to its reactivity and biological properties. The presence of these functional groups allows for interactions with various molecular targets, influencing multiple biochemical pathways.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The cyano and acetamido groups can form hydrogen bonds and participate in nucleophilic attacks, affecting enzyme activity.
- Gene Expression Modulation : Studies indicate that derivatives of this compound can influence gene expression levels, particularly in cancer-related pathways. For instance, increases in SFRP2 and GATA4 levels were observed in cell lines treated with related amidoxime analogues .
Antimicrobial Activity
Recent studies have shown that related compounds exhibit significant antimicrobial properties. For example, monomeric alkaloids derived from similar structures demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
Anticancer Potential
The anticancer activity of derivatives has been a focal point of research. Compounds structurally related to this compound have displayed notable cytotoxic effects against various cancer cell lines:
- MCF-7 Cell Line : Compounds showed IC50 values indicating potent growth inhibition.
- Mechanisms : These compounds may induce apoptosis or inhibit cell proliferation through various pathways, including cell cycle arrest .
Study on Anticancer Activity
A study investigated the effects of this compound derivatives on MLL leukemia cells. The results indicated that certain derivatives led to significant increases in gene expression linked to tumor suppression. The selectivity index (SI) for these compounds ranged from 5 to 32, showcasing their potential as targeted therapies .
Structure-Activity Relationship (SAR)
Research on the SAR of similar compounds has revealed that modifications to the aryl substituents significantly impact biological activity. Electron-withdrawing groups at specific positions enhanced the anticonvulsant properties compared to electron-donating groups .
Data Tables
| Biological Activity | Compound Derivative | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | 2-Acetamido Derivative A | 3.79 | MCF-7 |
| Antibacterial | Alkaloid B | 5.64 | S. aureus |
| Gene Expression | Amidoxime C | - | MLL leukemia |
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide?
Methodological Answer:
A two-step approach is commonly employed:
Substitution Reaction : React 2-methylphenyl precursors with cyanoacetic acid derivatives under alkaline conditions to introduce the cyano group and aryl moiety .
Condensation : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with acetamido-propanamide derivatives under mild acidic conditions to form the final product .
Key Considerations : Monitor reaction pH and temperature to avoid side reactions like hydrolysis of the cyano group .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Spectroscopic Analysis :
- NMR : Assign peaks for the acetamido (δ ~2.0 ppm, singlet) and cyano (δ ~110-120 ppm in ) groups .
- FT-IR : Identify carbonyl stretches (amide I band: ~1650 cm) and nitrile absorption (~2250 cm) .
Reference Data : PubChem and ECHA provide validated SMILES strings and molecular formulas for cross-verification .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicology : Due to insufficient toxicological data, assume acute toxicity (oral LD > 300 mg/kg) and avoid skin/eye contact .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can synthesis yields be optimized for this compound?
Methodological Answer:
- Catalytic Optimization : Replace iron powder (used in analogous reductions) with Pd/C or Raney Ni for higher selectivity and reduced byproducts .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during condensation .
- Yield Monitoring : Track reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and purify via column chromatography .
Advanced: What methodologies assess its biological activity in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure protease inhibition (IC) .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes like trypsin or chymotrypsin .
- In Vivo Validation : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays to confirm selectivity .
Advanced: How to resolve contradictions in reported toxicity data?
Methodological Answer:
- Comparative Studies : Replicate toxicity assays (e.g., Ames test) under standardized OECD guidelines to validate discrepancies .
- Metabolite Analysis : Use LC-MS to identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) .
- Cross-Referencing : Compare hazard data from ECHA, PubChem, and primary literature to identify methodological variability .
Advanced: What analytical methods ensure purity in pharmaceutical-grade samples?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm. Purity criteria: ≥98% peak area .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to meet USP standards .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced: How to study its stability under physiological conditions?
Methodological Answer:
- Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Identify products (e.g., acetamide cleavage) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess structural changes using FT-IR .
Advanced: Can computational models predict its interaction with biological targets?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP and topological polar surface area to predict bioavailability .
- MD Simulations : Simulate binding dynamics (e.g., with GROMACS) to assess stability in enzyme active sites over 100 ns .
Advanced: How to address regioselectivity challenges in derivatization reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
